SU5408 -

SU5408

Catalog Number: EVT-8204698
CAS Number:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SU5408 is classified as a kinase inhibitor, specifically targeting VEGFR2. It is derived from synthetic processes involving the condensation of indole and pyrrole derivatives. The compound has been cataloged under the Chemical Abstracts Service number 15966-93-5, making it easily identifiable for research and pharmaceutical purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of SU5408 typically involves several key steps:

  1. Condensation Reaction: The initial step involves the reaction of an indole derivative with a pyrrole derivative. This condensation forms the core structure of SU5408.
  2. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
  3. Characterization: The final compound is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular formula of SU5408 is C_14H_12N_4O, with a molecular weight of approximately 240.27 g/mol. The structure features:

  • An indole ring system that provides hydrophobic characteristics.
  • A pyrrole ring that enhances the compound's ability to interact with target kinases.

The three-dimensional conformation of SU5408 allows it to effectively bind to the ATP-binding site of VEGFR2, inhibiting its kinase activity .

Chemical Reactions Analysis

Reactions and Technical Details

SU5408 primarily acts through competitive inhibition of VEGFR2 by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling molecules involved in angiogenesis. The compound has demonstrated an IC50 value of approximately 70 nM against mouse VEGFR2, indicating its potency as an inhibitor .

In experimental settings, SU5408 has been used in various assays to assess its effects on cell proliferation, migration, and tube formation in endothelial cells, showcasing its role in modulating angiogenic processes.

Mechanism of Action

Process and Data

The mechanism by which SU5408 exerts its effects involves:

  1. Inhibition of VEGFR2 Kinase Activity: By binding to the active site of VEGFR2, SU5408 blocks the receptor's phosphorylation cascade that leads to endothelial cell proliferation and migration.
  2. Reduction of Angiogenesis: The inhibition results in decreased angiogenic signaling pathways, thereby limiting tumor growth and metastasis in various cancer models.

Studies have shown that co-treatment with SU5408 significantly reduces cell proliferation rates in assays designed to measure the effects on neural stem and progenitor cells when stimulated by vascular endothelial growth factor A (VEGFA) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: SU5408 is typically a solid at room temperature.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light to prevent degradation.

Relevant analytical data include melting point and spectral data (NMR, UV-Vis), which confirm its identity and purity post-synthesis .

Applications

Scientific Uses

SU5408 has significant applications in scientific research:

  • Cancer Research: As a VEGFR2 inhibitor, it is utilized in studies investigating tumor angiogenesis and therapeutic strategies against various cancers.
  • Neuroscience: Research indicates that SU5408 can modulate neural stem cell proliferation through inhibition of angiogenic signals, providing insights into potential treatments for neurodegenerative diseases .
  • Vascular Biology: The compound serves as a tool for exploring mechanisms underlying vascular development and pathology.
Introduction to SU5408 in Targeted Kinase Inhibition Research

Historical Context and Discovery of SU5408 as a Selective VEGFR2 Inhibitor

SU5408 emerged in the late 1990s as part of a systematic effort to develop targeted inhibitors against receptor tyrosine kinases implicated in angiogenesis and cancer. Its identification stemmed from structure-activity relationship studies focused on 3-substituted indolin-2-one derivatives. SU5408 was specifically optimized to inhibit vascular endothelial growth factor receptor 2 (VEGFR2; also known as kinase insert domain receptor), a critical mediator of endothelial cell proliferation and vascular permeability [1] [5]. Biochemical characterization revealed SU5408 exhibits potent inhibition of VEGFR2 kinase activity with a half-maximal inhibitory concentration (IC50) of 70 nM in cell-free assays [1] [10]. This high potency against VEGFR2 was significant, as constitutive activation of VEGFR2 signaling was increasingly linked to pathological angiogenesis in solid tumors. Early research demonstrated SU5408's ability to block vascular endothelial growth factor-induced autophosphorylation of VEGFR2 in cellular models, establishing its mechanism as an ATP-competitive inhibitor that disrupts kinase activation and downstream signal transduction [5] [6].

The discovery of SU5408 provided researchers with a critical pharmacological tool to dissect VEGFR2-specific signaling pathways distinct from related receptors like platelet-derived growth factor receptor and fibroblast growth factor receptor. Prior to its development, kinase inhibitors exhibited broad polypharmacology that complicated mechanistic studies. SU5408's >100-fold selectivity for VEGFR2 over platelet-derived growth factor receptor, epidermal growth factor receptor, and insulin-like growth factor 1 receptor (IC50 >100 μM for each) enabled unprecedented precision in probing VEGFR2's biological functions [1]. This selectivity profile was instrumental in validating VEGFR2 as a viable target for anti-angiogenic therapy, influencing the subsequent development of clinical VEGFR2 inhibitors like sunitinib and pazopanib.

Structural Classification Within the Indolin-2-One Derivative Family

SU5408 belongs to the 3-substituted indolin-2-one chemical class, characterized by an oxindole core (benzopyrrole with a carbonyl at the 2-position) modified at the 3-position with hydrophobic substituents. Its systematic chemical name is 3-[3-(tert-butyl)-1-(4-methylbenzyl)-1H-indol-5-yl]-2,2-dimethylpropanoic acid, with a molecular formula of C18H18N2O3 and molecular weight of 310.35 g/mol [1] [10]. The compound typically presents as a yellow to orange solid with limited aqueous solubility but dissolution capabilities in dimethyl sulfoxide (6 mg/mL, 19.33 mM) [5] [10].

Table 1: Structural Characteristics of SU5408

PropertyDescription
Core structure3-Substituted indolin-2-one (oxindole)
IUPAC name3-[3-(tert-Butyl)-1-(4-methylbenzyl)-1H-indol-5-yl]-2,2-dimethylpropanoic acid
Molecular formulaC18H18N2O3
Molecular weight310.35 g/mol
Chemical modificationsHydrophobic tert-butyl and benzyl substituents at C3 position
Solid-state appearanceYellow to orange crystalline solid

The molecular architecture of SU5408 features strategic hydrophobic substituents that enhance binding complementarity with the hydrophobic ATP-binding pocket of VEGFR2. X-ray crystallographic analyses of related indolin-2-ones complexed with kinases reveal that the oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone [4]. The 3-position substituents extend into hydrophobic regions adjacent to the ATP-binding site, conferring specificity. This binding mode contrasts with SU5402, a structurally similar indolin-2-one derivative, which exhibits multi-kinase inhibition (vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, platelet-derived growth factor receptor β) due to its distinct substitution pattern [4] [8]. The structural optimization of SU5408 minimized interactions with fibroblast growth factor receptor 1 (IC50 >2,800 nM) while maintaining sub-100 nM potency against vascular endothelial growth factor receptor 2, demonstrating how subtle modifications to the indolin-2-one scaffold dramatically alter kinase selectivity profiles [1] [4].

Role in the Evolution of Tyrosine Kinase Inhibitor Development

SU5408 occupies a pivotal position in the historical development of kinase inhibitors, bridging the gap between first-generation broad-spectrum inhibitors and contemporary selective agents. Its introduction coincided with a paradigm shift toward molecularly targeted cancer therapies designed to inhibit specific oncogenic drivers with minimal off-target effects. SU5408 exemplified this approach through its precision targeting of VEGFR2, a receptor tyrosine kinase validated as a master regulator of tumor angiogenesis [5] [9]. Researchers rapidly adopted SU5408 as a pharmacological probe to unravel VEGFR2-dependent signaling in endothelial cells, fibroblasts, and tumor microenvironments. For example, studies using SU5408 demonstrated that vascular endothelial growth factor-mediated activation of extracellular signal-regulated kinase 1/2 pathway requires VEGFR2 kinase activity rather than compensatory signaling through fibroblast growth factor receptor or platelet-derived growth factor receptor [6].

Table 2: Kinase Selectivity Profile of SU5408 Compared to Related Inhibitor

Kinase TargetSU5408 IC50SU5402 IC50Clinical Significance
VEGFR2 (KDR)70 nM20 nMAngiogenesis inhibition in solid tumors
Fibroblast growth factor receptor 1>2.8 μM30 nMDevelopmental signaling, tumor proliferation
Platelet-derived growth factor receptor β>100 μM510 nMStromal support, tumor metastasis
Epidermal growth factor receptor>100 μM>50 μMEpithelial tumor growth and survival

The research applications of SU5408 accelerated the clinical translation of vascular endothelial growth factor pathway inhibitors in multiple ways: First, it provided proof-of-concept that selective VEGFR2 inhibition effectively suppresses tumor angiogenesis without broad-spectrum kinase effects, reducing potential toxicities [6] [9]. Second, studies using SU5408 elucidated resistance mechanisms to VEGFR2 blockade, including upregulation of alternative pro-angiogenic factors like gremlin 1 (GREM1), which also signals through VEGFR2 [3]. This discovery highlighted the need for combination approaches targeting multiple angiogenic pathways. Third, SU5408 served as a structural template for medicinal chemistry optimization programs that produced next-generation inhibitors with improved pharmacokinetic properties [9].

SU5408's influence extends beyond oncology into vascular biology and fibrotic diseases. Investigations using this inhibitor revealed that gremlin 1 promotes intestinal fibrosis progression by activating VEGFR2-dependent mitogen-activated protein kinase signaling in fibroblast cells [3]. Similarly, SU5408 helped identify crosstalk between VEGFR2 and bone morphogenetic protein pathways in pulmonary hypertension and atherosclerosis models. These findings underscore SU5408's enduring utility as a discovery tool for mapping VEGFR2 functions in pathophysiology [3] [7]. As kinase inhibitor development advances toward allosteric modulators and covalent inhibitors, SU5408 remains a benchmark compound illustrating how target selectivity can be achieved within the ATP-binding pocket through rational modification of privileged scaffolds like the indolin-2-ones [9].

Properties

Product Name

SU5408

IUPAC Name

ethyl 2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)

InChI Key

PMUJUSJUVIXDQC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.